molecular formula C21H16ClN3O4S B15099157 (2Z)-6-(2-chlorobenzyl)-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(2-chlorobenzyl)-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B15099157
M. Wt: 441.9 g/mol
InChI Key: ILRXNOSTMIFZGY-BOPFTXTBSA-N
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Description

The compound (2Z)-6-(2-chlorobenzyl)-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic derivative featuring a thiazolo-triazine-dione core. Key structural attributes include:

  • 2,3-Dimethoxybenzylidene moiety: A benzylidene group with two methoxy substituents at positions 2 and 3, contributing to steric and electronic modulation.

Properties

Molecular Formula

C21H16ClN3O4S

Molecular Weight

441.9 g/mol

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methyl]-2-[(2,3-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H16ClN3O4S/c1-28-16-9-5-7-13(18(16)29-2)11-17-20(27)25-21(30-17)23-19(26)15(24-25)10-12-6-3-4-8-14(12)22/h3-9,11H,10H2,1-2H3/b17-11-

InChI Key

ILRXNOSTMIFZGY-BOPFTXTBSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(2-chlorobenzyl)-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-chlorobenzylamine with 2,3-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiazolo[3,2-b][1,2,4]triazine core. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-(2-chlorobenzyl)-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2Z)-6-(2-chlorobenzyl)-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares structural analogues, emphasizing substituent variations and their implications:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
Target Compound Thiazolo-triazine-dione 6-(2-Cl-benzyl), 2-(2,3-diOMe-benzylidene) Likely C₂₂H₁₇ClN₃O₄S ~466.9*
(2Z)-6-(2-Chlorobenzyl)-2-(3-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione Thiazolo-triazine-dione 6-(2-Cl-benzyl), 2-(3-OMe-benzylidene) C₂₂H₁₆ClN₃O₃S 454.9
(2Z)-6-Benzyl-2-benzylidene-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione Thiazolo-triazine-dione 6-Benzyl, 2-benzylidene (no substituents) C₂₀H₁₄N₃O₂S 376.4
(2Z)-2-(3-Chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione Thiazolo-triazine-dione 6-(4-propoxybenzyl), 2-(3-Cl-benzylidene) C₂₂H₁₈ClN₃O₃S 439.5

*Estimated based on molecular formula comparison.

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-chlorobenzyl group in the target compound enhances electrophilicity compared to unsubstituted benzyl groups in .
Physicochemical Properties

Infrared (IR) Spectroscopy :

  • C≡N Stretch: Observed at ~2,220 cm⁻¹ in cyano-substituted analogues (e.g., ), suggesting similar absorption for the target compound if cyano groups are present.
  • C=O Stretch : Strong bands near 1,710–1,720 cm⁻¹ (common in thiazolo-triazine-diones) confirm the lactam structure .

NMR Data :

  • 1H-NMR : Methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm) align with analogues in .
  • 13C-NMR : Carbonyl carbons (δ ~165–170 ppm) and quaternary carbons (δ ~135–145 ppm) are consistent with the core structure .

Biological Activity

The compound (2Z)-6-(2-chlorobenzyl)-2-(2,3-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule belonging to the thiazolo-triazine class. Its unique structural features, including a thiazole ring fused with a triazine structure and substituted with aromatic groups, suggest potential for significant biological activity. This article reviews the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H19ClO5C_{24}H_{19}ClO_5, and it features multiple functional groups that may influence its reactivity and biological interactions. The presence of chlorobenzyl and methoxy substituents enhances its potential pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including anticancer and antimicrobial properties. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

A study investigating related thiazolo-triazine derivatives demonstrated notable cytotoxic effects against cancer cell lines. For instance:

Cell Line IC50 (µM) Activity
HeLa93.7Cytotoxic
U87144.7Cytotoxic
EUFA30322.8Non-cytotoxic

The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while showing higher IC50 values in normal cell lines, suggesting a potential therapeutic window for anticancer applications .

Antimicrobial Activity

Compounds structurally related to this compound have been reported to possess antimicrobial properties. The incorporation of halogenated and methoxylated substituents is believed to enhance lipophilicity and reactivity, which may contribute to their efficacy against various microbial strains .

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the cytotoxic effects of several thiazolo-triazine derivatives on HeLa and U87 cell lines. The derivatives showed varying degrees of cytotoxicity with some exhibiting selectivity for cancerous cells over normal cells. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Efficacy : Another investigation into similar compounds revealed promising antimicrobial activity against a range of bacterial strains. The study emphasized the role of substituents in determining the spectrum of activity and potency against specific pathogens .

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